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molecular formula C11H9ClN4O B8431827 1h-Pyrrolo[2,3-c]pyridine,7-(4-chloro-1h-pyrazol-1-yl)-4-methoxy-

1h-Pyrrolo[2,3-c]pyridine,7-(4-chloro-1h-pyrazol-1-yl)-4-methoxy-

Cat. No. B8431827
M. Wt: 248.67 g/mol
InChI Key: OZKMRTDQDCEZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807676B2

Procedure details

To a sealable flask containing 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine (1 g, 4.40 mmol) was added 4-chloro-1H-pyrazole (0.903 g, 8.81 mmol), potassium carbonate (2.435 g, 17.62 mmol), copper(I) iodide (0.419 g, 2.202 mmol), and trans-1,2-bis(methylamino)cyclohexane (0.626 g, 4.40 mmol). The mixture was diluted with 1,4-Dioxane (15 mL) and was sealed and heated to 100° C. for 3 h. The mixture was cooled to rt and was filtered through a pad of celite to remove any solids. The organic solution as concentrated under reduced pressure, and the residue was purified by flash chromatography to give 7-(4-chloro-1H-pyrazol-1-yl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine (0.79 g, 3.18 mmol, 72.1% yield) as an off-white solid. LCMS: m/e 249.12 (M+H)+, ret time 2.851 min (method 4).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.903 g
Type
reactant
Reaction Step Two
Quantity
2.435 g
Type
reactant
Reaction Step Two
Quantity
0.626 g
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
0.419 g
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]2[CH:10]=[CH:9][NH:8][C:7]=12.[Cl:13][C:14]1[CH:15]=[N:16][NH:17][CH:18]=1.C(=O)([O-])[O-].[K+].[K+].CN[C@@H]1CCCC[C@H]1NC>O1CCOCC1.[Cu]I>[Cl:13][C:14]1[CH:15]=[N:16][N:17]([C:2]2[N:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]3[CH:10]=[CH:9][NH:8][C:7]=23)[CH:18]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1N=CC(=C2C1NC=C2)OC
Step Two
Name
Quantity
0.903 g
Type
reactant
Smiles
ClC=1C=NNC1
Name
Quantity
2.435 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.626 g
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
copper(I) iodide
Quantity
0.419 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
to remove any solids
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution as concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NN(C1)C=1N=CC(=C2C1NC=C2)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.18 mmol
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 72.1%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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